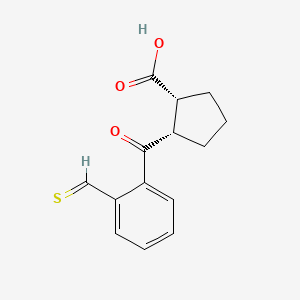
(1R,2S)-2-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid is a chiral compound characterized by its unique structural configuration. The compound features a cyclopentane ring substituted with a carboxylic acid group and a benzoyl group containing a methanethioyl moiety. This specific stereochemistry, denoted by (1R,2S), indicates the spatial arrangement of the substituents around the cyclopentane ring, which can significantly influence the compound’s chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the final product. The key steps may include:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst.
Addition of the Methanethioyl Group: This step may involve the use of thiolating agents to introduce the methanethioyl group onto the benzoyl moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires efficient catalysts, high-yield reactions, and cost-effective processes to ensure the economic viability of the compound.
Análisis De Reacciones Químicas
Types of Reactions: (1R,2S)-2-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methanethioyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Alcohols or amines for esterification or amidation, respectively, with catalysts like sulfuric acid or dicyclohexylcarbodiimide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Esters or amides.
Aplicaciones Científicas De Investigación
(1R,2S)-2-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanethioyl group and the carboxylic acid moiety can form hydrogen bonds or electrostatic interactions with target proteins, influencing their function and signaling pathways.
Comparación Con Compuestos Similares
(1R,2S)-2-(2-methoxybenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with a methoxy group instead of a methanethioyl group.
(1R,2S)-2-(2-chlorobenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with a chloro group instead of a methanethioyl group.
Uniqueness: (1R,2S)-2-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid is unique due to the presence of the methanethioyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Propiedades
Fórmula molecular |
C14H14O3S |
|---|---|
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
(1R,2S)-2-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H14O3S/c15-13(10-5-2-1-4-9(10)8-18)11-6-3-7-12(11)14(16)17/h1-2,4-5,8,11-12H,3,6-7H2,(H,16,17)/t11-,12+/m0/s1 |
Clave InChI |
VTSQWZCEAJEJPL-NWDGAFQWSA-N |
SMILES isomérico |
C1C[C@@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=CC=C2C=S |
SMILES canónico |
C1CC(C(C1)C(=O)O)C(=O)C2=CC=CC=C2C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




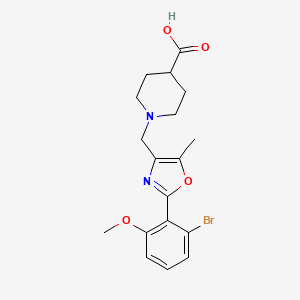
![2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15205290.png)


![N-[2-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B15205312.png)
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15205313.png)
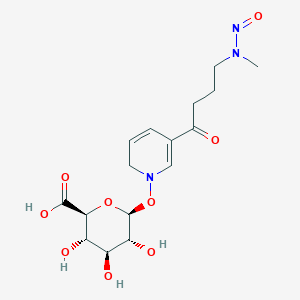
![(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol](/img/structure/B15205332.png)
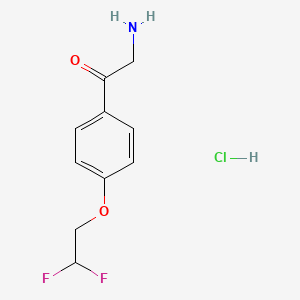
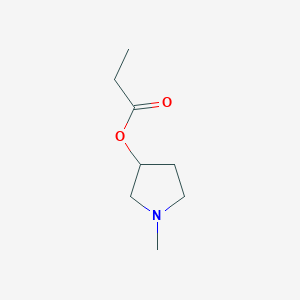
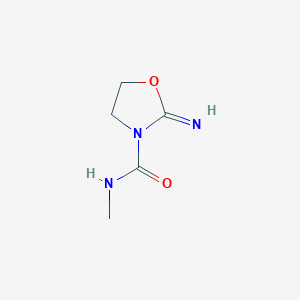
![1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene](/img/structure/B15205372.png)
